![molecular formula C15H16N4O3 B2599601 (5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034402-94-1](/img/structure/B2599601.png)
(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been achieved through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Molecular Structure Analysis
The molecular structure of this compound is unique, as it includes a cyclopropyl group, an isoxazole ring, a pyridazine ring, and a pyrrolidine ring. This complex structure is likely to contribute to its diverse applications in scientific research.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its unique structure . For instance, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine .科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Research on heterocyclic compounds, particularly those involving isoxazole, pyrrolidine, and methanone functionalities, plays a critical role in medicinal chemistry and drug discovery. These compounds are often explored for their biological and pharmacological activities, which can include antimicrobial, anticancer, and enzyme inhibitory effects.
Antimicrobial and Antioxidant Activities : The synthesis of heterocyclic compounds like pyrazoles and their derivatives has been extensively studied for their biological activities. For instance, pyrazole and its derivatives are known for their antimicrobial and antioxidant activities. These compounds have been synthesized and evaluated against a variety of bacterial strains, showing moderate activity (Golea Lynda, 2021) [https://consensus.app/papers/synthesis-molecular-docking-analysis-antibacterial-lynda/2d95493750265157bba685bae33b672a/?utm_source=chatgpt].
Anticancer and Antimicrobial Agents : The synthesis of new heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine has been targeted for their potential anticancer and antimicrobial activities. These synthesized compounds have shown significant results in vitro against cancer cell lines and pathogenic bacterial strains (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021) [https://consensus.app/papers/synthesis-docking-study-13oxazole-clubbed-katariya/726faba6ed1a58ddb3684c2560f92fa1/?utm_source=chatgpt].
Mechanism-based Inhibitors and Bioactivation Pathways : Studies on the bioactivation pathways of heterocyclic compounds, including isoxazoles, reveal complex interactions with enzymes and potential for forming reactive intermediates. These pathways can lead to the discovery of novel mechanism-based inhibitors for various enzymes, offering insights into drug design and therapeutic interventions (J. Frank, S. H. van Krimpen, P. Verwiel, J. Jongejan, A. C. Mulder, J. A. Duine, 1989) [https://consensus.app/papers/mechanism-inhibition-methanol-dehydrogenase-frank/f7658f170a5f5ea4860abf8bb16c8c2e/?utm_source=chatgpt].
特性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(12-8-13(22-18-12)10-3-4-10)19-7-5-11(9-19)21-14-2-1-6-16-17-14/h1-2,6,8,10-11H,3-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXLRLGTVARTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。